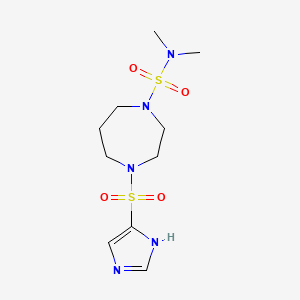

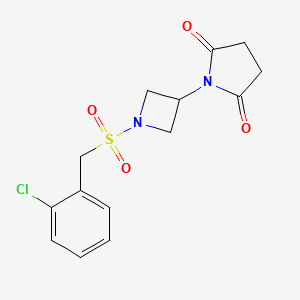

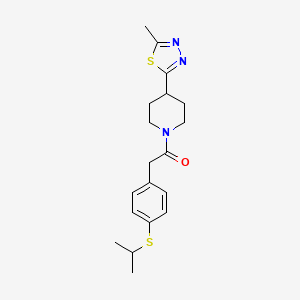

4-((1H-咪唑-4-基)磺酰基)-N,N-二甲基-1,4-二氮杂环戊烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years . Over the years, there have been a number of preparations published for the synthesis of imidazole compounds . These methodologies can be used to produce three C5-substitution patterns .

Molecular Structure Analysis

Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .

Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

科学研究应用

磺酰叠氮化物的合成

一种相关的化合物咪唑-1-磺酰叠氮化物氢硫酸盐已被证明是一种有效的试剂,可由伯磺酰胺合成磺酰叠氮化物。该方法实验简单、高产、不需要添加铜盐。与现有的重氮转移试剂相比,咪唑-1-磺酰叠氮化物氢硫酸盐在稳定性、成本和易用性方面具有优势,使其成为有机合成中一种有价值的工具 (Stevens 等人,2014)。

重氮转移试剂

咪唑-1-磺酰叠氮化物及其盐类可用作重氮转移反应的有价值的试剂,特别是用于将伯胺转化为叠氮化物。与其他盐类相比,咪唑-1-磺酰叠氮化物的氢硫酸盐因其稳定性和安全性而备受关注,促进了其在重氮转移中的应用。这一发展使得有机化学中的合成程序更加安全和高效 (Potter 等人,2016)。

多组分反应中的催化

4-(1-咪唑鎓)丁烷磺酸盐已被证明可在无溶剂条件下通过多组分反应催化取代咪唑的合成。该催化剂促进了高产率和环境友好性,为复杂杂环化合物的合成提供了一种有利的方法 (Rahman 等人,2012)。

咪唑并[1,2-a][1,4]二氮杂菲-7(6H)-酮的合成

已经开发出一种涉及铜(I)催化的级联反应的新策略,用于合成取代的 8,9-二氢-5H-咪唑并[1,2-a][1,4]二氮杂菲-7(6H)-酮库。该方法展示了咪唑衍生物在促进复杂转化和通过催化过程扩展可获得的杂环化合物库方面的效用 (Nagaraj 等人,2012)。

未来方向

属性

IUPAC Name |

4-(1H-imidazol-5-ylsulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O4S2/c1-13(2)21(18,19)15-5-3-4-14(6-7-15)20(16,17)10-8-11-9-12-10/h8-9H,3-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLULSURUVPZRTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=CN=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-4-yl)sulfonyl)-N,N-dimethyl-1,4-diazepane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2560022.png)

![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)

![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)

![3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one](/img/structure/B2560035.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)